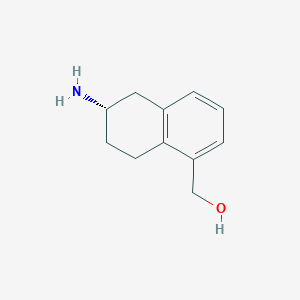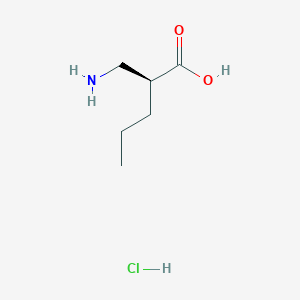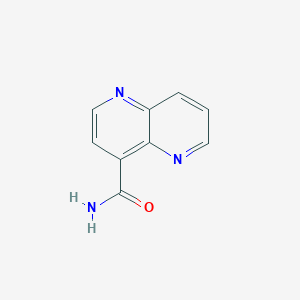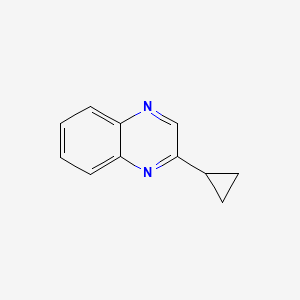
2-Cyclopropylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylquinoxaline is a nitrogen-containing heterocyclic compound, characterized by a quinoxaline core structure with a cyclopropyl group attached to it.
Preparation Methods
The synthesis of 2-Cyclopropylquinoxaline typically involves the condensation of o-phenylenediamine with a cyclopropyl-substituted dicarbonyl compound. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions . Industrial production methods often employ green chemistry principles to minimize environmental impact and enhance cost-effectiveness .
Chemical Reactions Analysis
2-Cyclopropylquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring, often using halogens or nitro groups as substituents.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
2-Cyclopropylquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-Cyclopropylquinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activities by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Cyclopropylquinoxaline can be compared with other quinoxaline derivatives such as:
Quinoxaline: The parent compound with a simpler structure.
2-Methylquinoxaline: Similar in structure but with a methyl group instead of a cyclopropyl group.
2-Phenylquinoxaline: Contains a phenyl group, offering different steric and electronic properties.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic characteristics, influencing its reactivity and biological activity .
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-cyclopropylquinoxaline |
InChI |
InChI=1S/C11H10N2/c1-2-4-10-9(3-1)12-7-11(13-10)8-5-6-8/h1-4,7-8H,5-6H2 |
InChI Key |
RDVLTQFWTYTNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




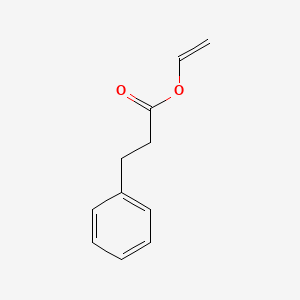

![1-(Propan-2-yl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11915014.png)
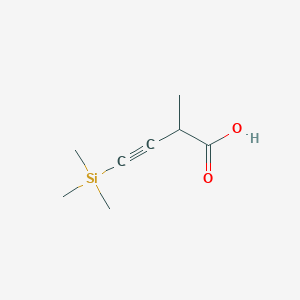
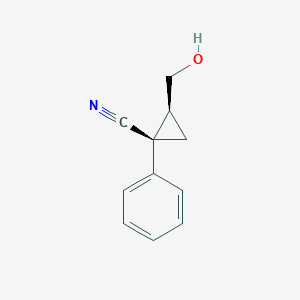
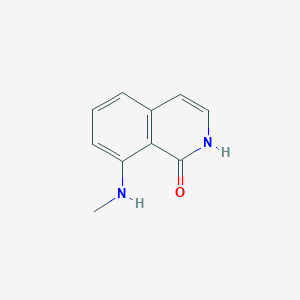
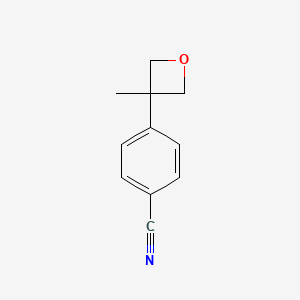
![4-Hydroxy-1H-imidazo[4,5-c]pyridine-2,6(3H,5H)-dione](/img/structure/B11915054.png)
![4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915056.png)
